Bienvenue dans la boutique en ligne BenchChem!

Concanamycin G

V-ATPase inhibition plecomacrolide pharmacology lysosomal acidification

Concanamycin G is an 18-membered macrolide antibiotic belonging to the plecomacrolide class, isolated from Streptomyces sp. A1509 (also reported from S.

Molecular Formula C12H15NO
Molecular Weight 660.9 g/mol
CAS No. 144730-82-5
Cat. No. B235651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConcanamycin G
CAS144730-82-5
Synonymsconcanamycin G
Molecular FormulaC12H15NO
Molecular Weight660.9 g/mol
Structural Identifiers
SMILESCC=CC(C(C)C=CC(=O)C(C)C(C(C)C1C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O1)OC)C)C)O)C)O)C)C)OC)O)O
InChIInChI=1S/C38H60O9/c1-12-14-30(39)24(4)17-18-31(40)27(7)36(43)29(9)37-32(45-10)16-13-15-22(2)19-25(5)34(41)28(8)35(42)26(6)20-23(3)21-33(46-11)38(44)47-37/h12-18,20-21,24-30,32,34-37,39,41-43H,19H2,1-11H3/b14-12+,16-13-,18-17+,22-15-,23-20-,33-21+/t24?,25-,26-,27-,28+,29+,30?,32+,34+,35-,36+,37?/m1/s1
InChIKeyQPGTXBRGXJNRGI-XRSZMTPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Concanamycin G (CAS 144730-82-5): A High-Potency Plecomacrolide V-ATPase Inhibitor for Life Science Procurement


Concanamycin G is an 18-membered macrolide antibiotic belonging to the plecomacrolide class, isolated from Streptomyces sp. A1509 (also reported from S. diastatochromogenes) [1]. It functions as a potent and specific inhibitor of vacuolar-type H⁺-ATPases (V-ATPases), with a reported inhibition constant (Ki) of 0.02 nM [2]. The compound additionally exhibits antifungal, antiviral, immunosuppressive, and cytotoxic activities, making it a versatile tool for biochemical and pharmacological research .

Why Generic Substitution of Concanamycin G with Other Plecomacrolides Fails in Research Protocols


Concanamycin G cannot be simply interchanged with other plecomacrolides such as bafilomycin A1 or even closely related concanamycins (A, D, E, F) because the 18-membered concanamycin scaffold confers structurally distinct V-ATPase inhibitory potency and specificity compared to 16-membered bafilomycins [1]. Even within the concanamycin subfamily, individual congeners exhibit different molecular weights (660.88 for G versus 809–838 for D/E), varying spectrum of antimicrobial activity (G demonstrates specific MIC against Bacillus subtilis at 0.625 µg/mL), and differential assay parameters (Ki measured for G/F at 0.02 nM versus IC₅₀ of 0.038–0.085 nM for D/E) [2]. These quantitative differences mean that experimental outcomes—particularly dose-response relationships and target engagement—cannot be assumed equivalent when substituting one concanamycin for another.

Quantitative Evidence Guide: Where Concanamycin G Provides Verifiable Differentiation for Scientific Procurement


25-Fold Higher V-ATPase Inhibitory Potency of Concanamycin G Relative to Bafilomycin A1

Concanamycin G inhibits V-ATPase with a reported Ki of 0.02 nM . In contrast, the widely used 16-membered plecomacrolide bafilomycin A1 exhibits a Ki of approximately 0.5 nM for V-ATPase in Neurospora crassa vacuolar membranes [1]. This represents an approximately 25-fold greater inhibitory potency for Concanamycin G. The structure-activity study by Dröse et al. (1993) established that concanamycins (18-membered macrolides) are in general better and more specific V-ATPase inhibitors than the bafilomycin class [2].

V-ATPase inhibition plecomacrolide pharmacology lysosomal acidification

Antibacterial Activity Against Bacillus subtilis: A Quantitative MIC Differentiator for Concanamycin G

Concanamycin G demonstrates measurable antibacterial activity against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 0.625 µg/mL, as established in a 2022 direct comparative study alongside the newly discovered congener Concanamycin H [1]. The MBC (minimum bactericidal concentration) for Concanamycin G exceeds 1 µg/mL. This contrasts with earlier concanamycins A, B, and C, which were reported as inactive against bacteria in the original isolation studies [2], suggesting that the G congener possesses a distinct antibacterial activity profile not shared by all family members.

antibacterial screening concanamycin SAR Bacillus subtilis

Molecular Weight Differentiation from Close Congeners D and E: A Procurement Identity Anchor

Concanamycin G (C₃₈H₆₀O₉) has a molecular weight of 660.88 g/mol, which is substantially lower than the glycosylated congeners Concanamycin D (C₄₄H₇₂O₁₃, MW 809.03) and Concanamycin E (C₄₄H₇₁NO₁₄, MW 838.03), and also distinguishable from Concanamycin F (C₃₉H₆₄O₁₀, MW 692.92) and Concanamycin A (C₄₆H₇₅NO₁₄, MW 866.1) [1]. This ~19-27% molecular weight difference provides a definitive analytical parameter—via mass spectrometry—for confirming the identity of Concanamycin G in received material, preventing costly misidentifications during procurement.

compound identity verification quality control analytical chemistry

Class-Level Superiority: Concanamycins (18-Membered Ring) Demonstrate Greater V-ATPase Specificity than Bafilomycins (16-Membered Ring)

The 1993 comparative biochemistry study by Dröse et al. established that concanamycins, characterized by an 18-membered macrolactone ring, are in general better and more specific V-ATPase inhibitors than bafilomycins, which possess a 16-membered ring [1]. This class-level advantage is attributed to the larger ring size, not the carbohydrate side chain. Concanamycin G, as an 18-membered concanamycin, benefits from this structural feature. The study further demonstrated that the intact hemiketal ring—present in Concanamycin G—is essential for this enhanced inhibitory activity and selectivity profile [1].

V-ATPase specificity plecomacrolide classification structure-activity relationship

Concanamycin G: Verified Application Scenarios Stemming from Quantitative Differentiation Evidence


High-Potency V-ATPase Inhibition at Sub-Nanomolar Concentrations for Autophagy and Lysosomal Studies

Given the 25-fold potency advantage of Concanamycin G (Ki 0.02 nM) over bafilomycin A1 (Ki 0.5 nM) , this compound is the preferred choice for experiments requiring maximal V-ATPase blockade at concentrations where solvent (DMSO) toxicity and off-target effects must be minimized. Typical working concentrations for Concanamycin G in cell-based assays range from 0.1–10 nM, compared to 5–100 nM typically required for bafilomycin A1. This scenario is directly supported by the potency evidence established in Section 3, Evidence Item 1.

Antibacterial Discovery Screening Against Gram-Positive Bacillus Species

Concanamycin G is one of the few concanamycin congeners with verified antibacterial activity, exhibiting an MIC of 0.625 µg/mL against Bacillus subtilis [1]. This contrasts with the original concanamycins A–C, which lacked antibacterial activity. Research programs screening for novel macrolide antibiotics with Gram-positive activity can use Concanamycin G as a procurement starting point for structure-activity relationship expansion. This application is directly derived from the MIC evidence in Section 3, Evidence Item 2.

Lysosomal Acidification Research Requiring High Selectivity Over P-Type ATPases

The class-level evidence from Dröse et al. (1993) demonstrates that 18-membered concanamycins provide superior V-ATPase selectivity compared to 16-membered bafilomycins, which additionally inhibit P-type ATPases at micromolar concentrations [2]. For studies of lysosomal pH regulation, endosomal trafficking, or immunology applications where P-type ATPase cross-inhibition would confound results, Concanamycin G's concanamycin-class selectivity provides a scientifically justified procurement choice. This application is supported by the class-level inference evidence in Section 3, Evidence Item 4.

Procurement Identity Verification Using Distinct Molecular Weight

The significantly lower molecular weight of Concanamycin G (660.88 g/mol) compared to glycosylated congeners D (809.03) and E (838.03) provides a clear analytical checkpoint for quality control upon receipt . Laboratories receiving bulk orders can verify compound identity via LC-MS by confirming the expected [M+H]⁺ or [M+Na]⁺ ion. This practical procurement safeguard is directly grounded in the molecular differentiation evidence presented in Section 3, Evidence Item 3.

Quote Request

Request a Quote for Concanamycin G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.